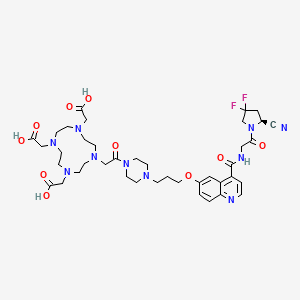
(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-氰基-4,4-二氟吡咯烷-1-基)-2-氧代乙基)氨基甲酰基)喹啉-6-基)氧基)丙基)哌嗪-1-基)-2-氧代乙基)-1,4,7,10-四氮杂环十二烷-1,4,7-三基)三乙酸
描述
FAPI-4 is a Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein. FAPI-4 was identified as the most promising tracer for clinical application. Compared with the previously published ligand, FAPI-4 showed excellent stability in human serum, higher affinity for FAP as opposed to CD26, and slower excretion in vitro. FAPI-4 represents a promising tracer for both diagnostic imaging and, possibly, targeted therapy of malignant tumors with a high content of activated fibroblasts, such as breast cancer.
科学研究应用
Application in PET/CT and Fluorescence Imaging
Scientific Field
Nuclear Medicine and Molecular Imaging
Summary of the Application
FAPI-4 based probes have been widely studied in the diagnosis of various malignant tumors with positron emission tomography/computed tomography (PET/CT). However, current imaging studies of FAPI-based probes face challenges in rapid clearance rate and potential false-negative results. Therefore, further modifications are imperative to improve the properties of FAPI-based probes to address existing limitations and broaden their application scenarios .
Methods of Application
A new FAPI-based probe, namely NOTA-FAPI-MB, was designed for both PET/CT and fluorescence imaging by conjugation of methylene blue (MB). The targeting efficacy of the probe was evaluated on fibroblast activation protein (FAP)-transfected cell line and human primary cancer-associated fibroblasts (CAFs) .
Results or Outcomes
NOTA-FAPI-MB demonstrated exceptional targeting ability towards FAP-transfected cells and CAFs in comparison to NOTA-FAPI. PET/CT imaging of tumor-bearing mice revealed significantly higher tumor uptake of [18F]F-NOTA-FAPI-MB (standard uptake value of 2.20±0.31) compared to [18F]F-FDG (standard uptake value of 1.66±0.14). In vivo fluorescence imaging indicated prolonged retention at the tumor site, with retention lasting up to 24 h .
Application in Radiochemical Synthesis
Scientific Field
Radioanalytical and Nuclear Chemistry
Summary of the Application
FAPI-4 is used in the formulation of a lyophilized Fibroblast Activation Protein Inhibitor-4 (FAPI-4) kit for preparation of [68Ga]Ga-FAPI-4 in high radiochemical yield (RCY) using either generator or cyclotron produced 68GaCl3, suitable for Positron Emission Tomography (PET) based diagnosis of cancers over-expressing Fibroblast Activation Protein (FAP) .
Methods of Application
Experimental parameters such as concentration of FAPI-4, buffer content, storage conditions and shelf-life were optimized to ensure >95% RCY to utilize the kit for multi-patient dose formulations .
Results or Outcomes
A lyophilized FAPI-4 kit containing 50 µg of FAPI-4 ligand could be successfully optimized which consistently yielded [68Ga]Ga-FAPI-4 in >95% RCY on labeling with 1.11 GBq of 68GaCl3.
Application in Gastric Cancer Metastasis
Scientific Field
Oncology and Nuclear Medicine
Summary of the Application
FAPI-4 has been used in the diagnosis of gastric cancer metastasis. It has been reported to be superior to FDG (Fluorodeoxyglucose) in patients with gastric cancer .
Methods of Application
The application involves the use of FAPI-4 in PET/CT imaging for the detection of gastric cancer metastasis .
Results or Outcomes
The study reported that FAPI-4 demonstrated superior performance compared to FDG in the diagnosis of gastric cancer metastasis .
Application in Ovarian Cancer
Scientific Field
Oncology and Molecular Biology
Summary of the Application
FAPI-4 has been used in the study of ovarian cancer. It has been found that FAP, which FAPI-4 targets, is exclusively expressed within invasive tumor cells. This expression recruits protein kinase, DNA-activated, catalytic polypeptide (PRKDC) to lipid rafts, activating the nuclear factor kappa-B (NF-κB) pathway and thus promoting sustained cancer cell survival .
Methods of Application
The application involves the use of FAPI-4 in molecular biology studies to understand the mechanisms of ovarian cancer progression .
Results or Outcomes
The study found that FAPI-4, by targeting FAP, plays a crucial role in promoting cancer cell survival in ovarian cancer .
Application in Nuclei-Targeting
Scientific Field
Molecular Imaging and Oncology
Summary of the Application
FAPI-4 has been used in the development of a rationally designed nuclei-targeting molecular probe with enhanced tumor uptake for PET/CT and fluorescence imaging .
Results or Outcomes
Application in Immunosuppression
Scientific Field
Immunology and Oncology
Summary of the Application
FAPI-4 has been used in the study of immunosuppression in cancer. It has been found that chemokines attracted by FAP, which FAPI-4 targets, are known to attract immunosuppressive M2 macrophages, MDSCs, and regulatory T cells (Tregs) .
Methods of Application
The application involves the use of FAPI-4 in molecular biology studies to understand the mechanisms of immunosuppression in cancer .
Results or Outcomes
The study found that FAPI-4, by targeting FAP, plays a crucial role in promoting immunosuppression in cancer .
属性
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWDAESAANBIGG-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54F2N10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |
CAS RN |
2374782-02-0 | |
| Record name | DOTA-fapi-04 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTA-FAPI-04 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7X5DKW7N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)
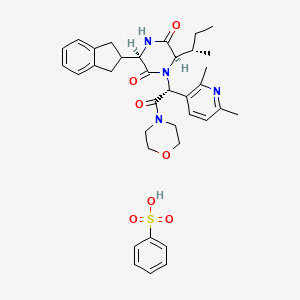
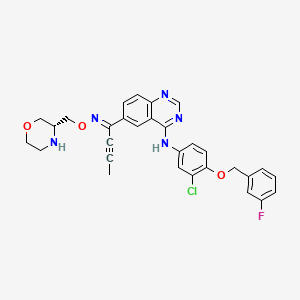

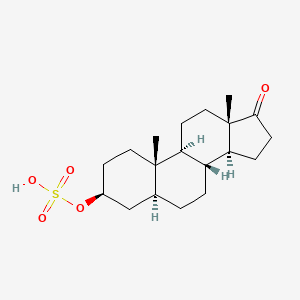
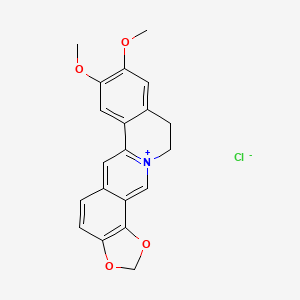
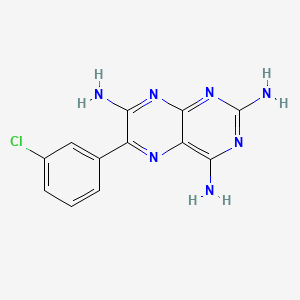
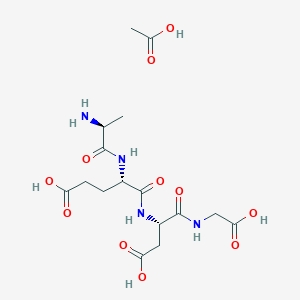
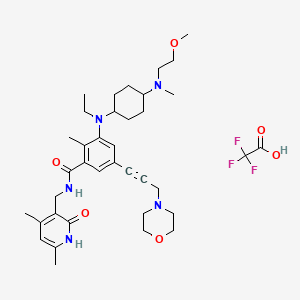
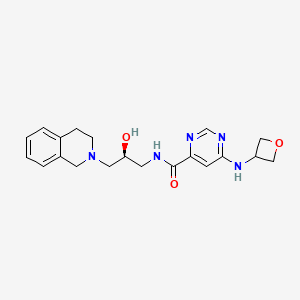
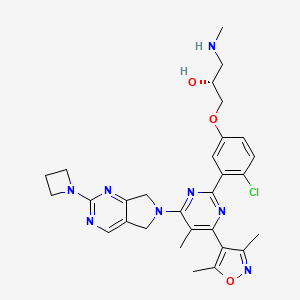
![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)
![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)